N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with an indolinyl group and an acetamide moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Indolinyl Group: The indolinyl group is introduced via a nucleophilic substitution reaction, where an indole derivative reacts with a halogenated pyridazine intermediate.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazine or indolinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide: Similar structure but with a different substitution pattern on the indolinyl group.
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Features a benzamide moiety instead of an acetamide group.
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone: Contains a methoxyphenyl group and an ethanone linkage.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[6-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13(23)19-16-8-9-17(21-20-16)25-12-4-7-18(24)22-11-10-14-5-2-3-6-15(14)22/h2-3,5-6,8-9H,4,7,10-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYKNXIRDZQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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